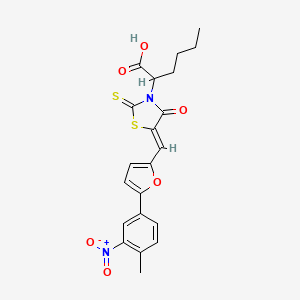

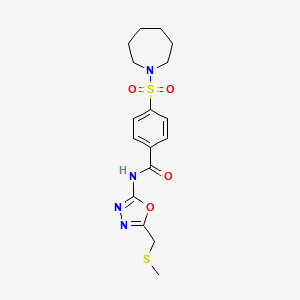

![molecular formula C19H19N3O5S2 B2815771 3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 865592-48-9](/img/structure/B2815771.png)

3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide” is a compound that has been synthesized and studied for its potential anti-inflammatory properties . It belongs to a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives .

Synthesis Analysis

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 4-(2-chloroethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The compound was evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with morpholine moieties showed the highest IC50 values for COX-1 inhibition .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were determined based on its synthesis and characterization . Parameters for Lipinski’s rule of 5 were calculated computationally because pharmacokinetic and metabolic behaviors in the body often are linked to the physical properties of a compound .Scientific Research Applications

Drug Metabolism and Pharmacokinetics

A study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans highlighted the importance of understanding the pharmacokinetic profile of therapeutic agents. The study revealed extensive metabolism and the principal route of elimination, providing insights into the drug's bioavailability and systemic clearance (Renzulli et al., 2011).

Medical Imaging Applications

Research on sigma receptor scintigraphy using radiolabeled benzamide derivatives, such as P-(123)I-MBA, for visualizing primary breast tumors illustrates the application of benzamide compounds in diagnostic imaging. This approach helps in identifying tumors based on their biochemical properties, showcasing the potential of benzamide derivatives in enhancing cancer diagnosis (Caveliers et al., 2002).

Therapeutic Potential

A study exploring the effects of SG-HQ2, a synthetic analogue of gallic acid related to the benzamide class, on mast cell-mediated allergic inflammation revealed its potential as a therapeutic candidate. The compound showed significant inhibition of histamine release and pro-inflammatory cytokines, suggesting its utility in treating allergic inflammatory diseases (Je et al., 2015).

Environmental and Exposure Studies

Investigations into the human exposure to UV filters, such as benzophenones, provide insights into the environmental prevalence and potential health impacts of these compounds. Studies measuring metabolites in urine samples help assess the exposure levels and bioaccumulation tendencies of these substances in human populations (Wang et al., 2012).

Mechanism of Action

properties

IUPAC Name |

3-methoxy-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S2/c1-26-14-4-2-3-13(11-14)18(23)21-19-20-16-6-5-15(12-17(16)28-19)29(24,25)22-7-9-27-10-8-22/h2-6,11-12H,7-10H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQSQBSMIYZDRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

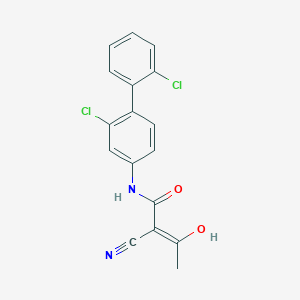

![tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B2815692.png)

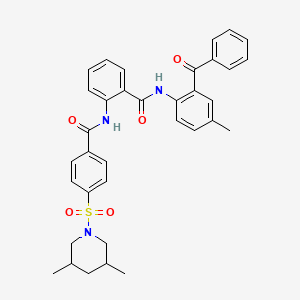

![3-Cyclopropyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2815693.png)

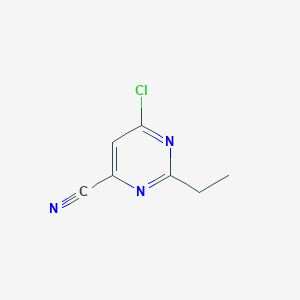

![2-ethoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2815697.png)

![2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2815700.png)

![methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2815706.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2815707.png)